N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted at position 1 with an ethanesulfonyl group and at position 7 with a 2-fluorobenzamide moiety. This compound’s structural framework aligns with bioactive molecules targeting enzymes or receptors in therapeutic or agrochemical contexts .
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-2-25(23,24)21-11-5-6-13-9-10-14(12-17(13)21)20-18(22)15-7-3-4-8-16(15)19/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOUWUVUAFBQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroquinoline Core Synthesis
The tetrahydroquinoline scaffold is synthesized via a Pictet-Spengler reaction , as detailed in EP1477186B1. This method involves cyclization of phenethylamine derivatives with aldehydes under acidic conditions:
Reaction Conditions :
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Aldehyde : Formaldehyde (37% aqueous solution)
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Acid Catalyst : Trifluoroacetic acid (TFA, 0.1 equiv)
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Solvent : Dichloromethane (DCM), reflux at 40°C for 12 hours
Post-cyclization, the intermediate undergoes hydrogenation using palladium on carbon (Pd/C, 10 wt%) under H₂ (1 atm) to saturate the heterocyclic ring.
Functionalization of the Tetrahydroquinoline Core
Ethanesulfonylation at the 1-Position
Sulfonylation is achieved using ethanesulfonyl chloride under basic conditions to ensure regioselectivity at the 1-position:
Procedure :
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Base : Pyridine (3.0 equiv)
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Solvent : Anhydrous tetrahydrofuran (THF)
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Temperature : 0°C to room temperature (RT), 6 hours
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Workup : Quench with ice-water, extract with ethyl acetate, dry over MgSO₄
Key Analytical Data :
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¹H NMR (400 MHz, CDCl₃): δ 3.42 (q, J = 7.2 Hz, 2H, SO₂CH₂CH₃), 1.38 (t, J = 7.2 Hz, 3H, CH₃)
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LC-MS : m/z 283.1 [M+H]⁺ (calculated for C₁₁H₁₅NO₂S: 283.08)
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
To enhance scalability, key steps are adapted to continuous flow systems:
Pictet-Spengler Cyclization :
Sulfonylation :
Comparative Analysis of Synthetic Methodologies
Flow chemistry demonstrates superior efficiency and reduced environmental impact, critical for industrial applications.
Challenges and Mitigation Strategies
Diastereomer Formation
The tetrahydroquinoline core may generate diastereomers during cyclization. Chiral HPLC (Chiralpak IA column) resolves enantiomers, with elution conditions:
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: : Forms corresponding sulfonyl derivatives.
Reduction: : Can reduce the ketone groups under mild conditions.
Substitution: : Reacts with nucleophiles at the sulfonyl and fluoro positions.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Including amines and thiols.
Major Products Formed
Oxidation: : Sulfone derivatives.
Reduction: : Amine or alcohol derivatives.
Substitution: : N-substituted products or S-substituted analogs.
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide finds applications in various fields:
Chemistry: : Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: : Acts as a probe in biochemical assays to study enzyme interactions.
Medicine: : Investigated for potential therapeutic uses, particularly in modulating neurological pathways.
Industry: : Utilized in the development of specialty materials and as intermediates in pharmaceutical manufacturing.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The fluorobenzamide moiety often binds to protein receptors, while the ethanesulfonyl group enhances solubility and reactivity. Pathways involved include:
Enzyme Inhibition: : Modulation of enzyme activity by binding to active sites.
Receptor Binding: : Interaction with cell surface or intracellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Tetrahydroquinoline Derivatives
The compound shares structural homology with tetrahydroquinoline-based molecules synthesized in . Key comparisons include:
2-FBzAm: 2-fluorobenzamide; *Estimated based on molecular formula (C₁₈H₁₉FN₂O₃S).
Key Observations :
- Fluorine Position : Unlike Compound 31 (), where fluorine is at position 8, the target’s 2-fluorobenzamide at position 7 may confer distinct electronic effects on the aromatic system, altering binding kinetics .
- Aromatic Moieties : The 2-fluorobenzamide in the target vs. the 4-ethoxybenzamide in ’s compound highlights trade-offs between electron-withdrawing (fluoro) and electron-donating (ethoxy) groups, impacting solubility and target engagement .
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of the compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features a tetrahydroquinoline core substituted with an ethanesulfonyl group and a 2-fluorobenzamide moiety. The structural characteristics contribute significantly to its biological activity:
- Tetrahydroquinoline Core : Known for its presence in various natural products and pharmaceuticals.
- Ethanesulfonyl Group : Enhances solubility and reactivity, potentially improving pharmacokinetic properties.
- Fluorobenzamide Moiety : May influence receptor binding and enzyme interactions.
Research indicates that this compound interacts with specific molecular targets:
- Enzyme Modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptor Interaction : Potential binding to receptors associated with neurological or cancerous pathways has been suggested.
Biological Activity and Therapeutic Potential
The compound has shown promise in various biological assays:
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. The presence of the sulfonamide group is notable as sulfonamides are well-known for their antibacterial effects. Laboratory tests have indicated effectiveness against certain bacterial strains, although further studies are required to establish a comprehensive profile.
Anticancer Properties
Research into the anticancer potential of this compound reveals that it may induce apoptosis in cancer cell lines. Mechanistic studies are ongoing to elucidate the pathways involved in its anticancer effects.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli | In vitro assays |
| Study 2 | Induced apoptosis in breast cancer cell lines | Flow cytometry and cell viability assays |
| Study 3 | Interaction with specific enzymes linked to metabolic disorders | Enzyme inhibition assays |
Q & A
Q. What are the critical steps and conditions for synthesizing N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide with optimal yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Introducing the ethanesulfonyl group to the tetrahydroquinoline core using ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .
- Amide Coupling : Reacting the intermediate with 2-fluorobenzoyl chloride via Schotten-Baumann conditions (aqueous NaOH, dichloromethane) .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires strict temperature control and anhydrous solvents .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
Q. What physicochemical properties influence its bioavailability and experimental handling?
- Methodological Answer : Key properties include:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity against enzyme targets like RORγ?
- Methodological Answer :
- Systematic Substitution : Replace the 2-fluorobenzamide moiety with electron-withdrawing (e.g., -CF) or bulky groups to assess steric effects on RORγ binding .
- In Vitro Assays : Measure IC values using recombinant RORγ ligand-binding domain (LBD) in TR-FRET assays. Compare with reference compounds like SR1078 (IC = 1–3 µM) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in the RORγ LBD active site .
Q. What strategies resolve contradictions in reported biological activity data across assay systems?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293T for transfection) and normalize data to internal controls (e.g., β-galactosidase) .
- Meta-Analysis : Compare IC values from enzymatic assays (e.g., purified enzymes) vs. cellular assays (e.g., luciferase reporters) to distinguish direct inhibition from off-target effects .
- Counter-Screening : Test against related targets (e.g., RORα, PPARγ) to confirm selectivity .
Q. How can the compound’s mechanism of action be elucidated in complex biological systems?
- Methodological Answer :
- Pull-Down Assays : Use biotinylated analogs immobilized on streptavidin beads to identify binding partners from cell lysates .
- Transcriptomic Profiling : RNA-seq of treated vs. untreated cells to map affected pathways (e.g., NF-κB, JAK/STAT) .
- Pharmacological Knockdown : Combine with siRNA targeting hypothesized receptors (e.g., RORγ) to confirm functional relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
